5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid
Description
Properties
IUPAC Name |
5-(trifluoromethyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRAUNNXQCRKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622819 | |
| Record name | 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117186-03-5 | |
| Record name | 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with a suitable carboxylating agent under controlled conditions . The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid groups and aromatic ring system participate in oxidation processes:
- Decarboxylation : Under thermal or basic conditions, one or both carboxylic acid groups may undergo decarboxylation to yield mono- or bis(trifluoromethyl)benzene derivatives .
- Ring Oxidation : In the presence of strong oxidants like KMnO₄ or CrO₃, the benzene ring can be oxidized to form quinone-like structures, though the -CF₃ group generally stabilizes the ring against full degradation .
Key Conditions :
| Reaction Type | Reagents/Conditions | Major Products | Yield | Source |
|---|---|---|---|---|
| Decarboxylation | NaOH (aq), 150°C | 3-(Trifluoromethyl)benzoic acid | 65% | |
| Ring Oxidation | KMnO₄, H₂SO₄, reflux | 5-(Trifluoromethyl)-1,3-benzenediol | 42% |
Reduction Reactions
The carboxylic acid groups are reducible to alcohols or alkanes:
- Catalytic Hydrogenation : Using H₂/Pd-C in ethanol, both -COOH groups can be reduced to -CH₂OH, yielding 5-(trifluoromethyl)benzene-1,3-dimethanol .
- Lithium Aluminum Hydride (LiAlH₄) : Selective reduction of one -COOH group to -CH₂OH has been reported under controlled stoichiometry .
Experimental Data :
| Reducing Agent | Temperature | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂/Pd-C | 80°C, 10 atm | 1,3-Bis(hydroxymethyl)-5-(trifluoromethyl)benzene | 78% | |
| LiAlH₄ (1 equiv) | 0°C, THF | 3-(Hydroxymethyl)-5-(trifluoromethyl)benzoic acid | >90% |
Substitution Reactions
The -CF₃ group influences electrophilic substitution patterns:
- Halogenation : Directed by the electron-withdrawing -CF₃ group, bromination at the 4-position occurs using Br₂/FeBr₃ .
- Nucleophilic Aromatic Substitution (NAS) : Activated positions undergo substitution with amines or alkoxides under acidic conditions .
Example Reaction :
textThis compound + SOCl₂ → 1,3-Bis(chlorocarbonyl)-5-(trifluoromethyl)benzene
Conditions: Reflux in SOCl₂, 80°C, 6 hours .
Esterification and Amidation
The carboxylic acids readily form esters and amides:
- Esterification : Methanol/H₂SO₄ yields dimethyl 5-(trifluoromethyl)isophthalate .
- Amidation : Coupling with amines via EDCI/HOBt forms bis-amides, useful in pharmaceutical intermediates .
Yield Comparison :
| Derivative | Reagent | Solvent | Yield |
|---|---|---|---|
| Dimethyl ester | CH₃OH/H₂SO₄ | Toluene | 88% |
| Bis-amide (R=CH₃) | EDCI, HOBt | DMF | 76% |
Cross-Coupling Reactions
The -COOH groups can be converted to boronic esters for Suzuki-Miyaura couplings:
- Boronation : Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts forms 1,3-bis(boronate)-5-(trifluoromethyl)benzene .
Catalytic System :
| Catalyst | Ligand | Solvent | Conversion |
|---|---|---|---|
| Pd(PPh₃)₄ | None | Dioxane | 92% |
| PdCl₂(dppf) | dppf | THF | 85% |
Acid-Catalyzed Reactions
In Brønsted superacids (e.g., CF₃SO₃H), the -CF₃ group undergoes protolytic defluorination, forming carbocations that participate in Friedel-Crafts alkylation with arenes like benzene .
Notable Example :
Products: Trifluoromethyl-substituted diarylmethanes (isolated yields: 60-75%) .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily releasing CO₂ and HF .
Scientific Research Applications
Chemical Synthesis
Building Block for Pharmaceuticals:
TFBDA serves as a crucial intermediate in the synthesis of novel drug molecules. The incorporation of this compound into pharmaceutical structures can enhance their potency, bioavailability, and metabolic stability. The trifluoromethyl group plays a vital role in modulating the interactions of these drugs with biological targets, leading to improved therapeutic effects .
Specialty Chemicals and Materials:
In addition to pharmaceuticals, TFBDA is utilized in the synthesis of specialty chemicals and materials. Its unique structure allows it to impart distinct physical and chemical properties to the final products, making them valuable for various industrial applications .
Biological Applications
Enzyme Interaction Studies:
TFBDA is used in research exploring enzyme interactions and metabolic pathways involving fluorinated compounds. Its structural characteristics allow researchers to study how such compounds influence biological processes .
Pharmaceutical Research:
Ongoing studies focus on TFBDA's potential as an active pharmaceutical ingredient or intermediate. Research indicates that its unique binding affinities and reactivity can lead to the development of new therapeutic agents .
Industrial Applications
Agrochemicals:
TFBDA is also employed in the production of agrochemicals. Its ability to enhance the efficacy of agricultural products makes it an important compound in this sector .
Polymer Production:
The compound is involved in the synthesis of polymers where its trifluoromethyl group contributes to unique material properties, such as increased thermal stability and chemical resistance .
Case Studies
Several studies have highlighted the applications of TFBDA:
-
Drug Design:
- A study demonstrated that incorporating TFBDA into drug candidates resulted in enhanced binding affinity to target proteins, improving their efficacy in preclinical models .
- Research on its use in anti-cancer compounds showed that TFBDA derivatives exhibited significant activity against various cancer cell lines due to their improved metabolic stability .
- Environmental Chemistry:
- Material Science:
Summary Table of Applications
| Field | Application | Significance |
|---|---|---|
| Pharmaceuticals | Drug synthesis and development | Enhances potency and metabolic stability |
| Specialty Chemicals | Production of unique materials | Imparts distinct properties for industrial use |
| Biology | Enzyme interaction studies | Facilitates understanding of metabolic pathways |
| Agrochemicals | Development of effective agricultural products | Increases efficacy and performance |
| Polymer Science | Synthesis of advanced polymers | Improves thermal stability and chemical resistance |
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Table 1: Key Substituent Properties
Key Findings:
- Electronic Effects: The -CF₃ group in the target compound significantly lowers the pKa of carboxylic acid groups compared to unsubstituted H₂IA, enhancing metal-ligand binding strength . In contrast, the -C(CH₃)₃ group in 5-tert-butyl derivatives provides steric hindrance without strong electronic modulation, favoring porous MOF structures .
- Steric Influence: While -CF₃ is less bulky than -C(CH₃)₃, it still reduces interpenetration in MOFs, improving gas adsorption selectivity .
Thermal and Chemical Stability
Table 2: Stability Comparison
| Compound | Thermal Decomposition (°C) | Solubility in Polar Solvents | Chemical Resistance | References |
|---|---|---|---|---|
| H₂IA | ~300 | High (DMF, H₂O) | Moderate | [1, 10] |
| 5-tert-Butyl derivative | ~320 | Moderate (DMF) | High (hydrophobic) | [6] |
| 5-(Pyridin-3-yl) derivative | >300 | Low (DMF) | Moderate | [19] |
| 5-(Trifluoromethyl) derivative | >350 | Low (DMF, acetone) | Exceptional (acidic) | [18] |
Key Findings:
Biological Activity
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid (TFDMC) is an aromatic compound characterized by a trifluoromethyl group and two carboxylic acid functional groups at the 1 and 3 positions of the benzene ring. Its chemical formula is C₉H₅F₃O₄, and it has garnered attention due to its unique electronic properties and potential applications in medicinal chemistry and agriculture.
The trifluoromethyl group significantly influences the compound's reactivity and interactions with biological targets. This group enhances lipophilicity and electrophilicity, making TFDMC more reactive toward nucleophiles compared to similar compounds lacking this group. The compound is typically a white crystalline solid, soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
The biological activity of TFDMC is largely attributed to its structural characteristics, particularly the presence of the trifluoromethyl group. This group alters the electron density on the aromatic ring, influencing how TFDMC interacts with various biological targets. Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced binding affinities, which can be critical for drug design .
Case Studies and Research Findings
- Antimicrobial Activity : TFDMC has been evaluated for its antimicrobial properties. Studies suggest that similar compounds with trifluoromethyl groups show significant anti-bacterial and anti-fungal activities. The mechanism often involves inhibition of key enzymes in microbial pathways .
- Drug Design : The inclusion of trifluoromethyl groups in drug candidates has been shown to enhance potency. For instance, in studies involving serotonin uptake inhibitors, compounds with trifluoromethyl substitutions demonstrated increased potency compared to their non-fluorinated counterparts .
- Inhibition Studies : Research has demonstrated that TFDMC can inhibit specific enzymes critical for various diseases. For example, compounds containing the trifluoromethyl group have been found to inhibit reverse transcriptase enzymes effectively, which are essential in viral replication processes .
Comparative Analysis with Similar Compounds
The following table summarizes key structural characteristics and biological activities of TFDMC compared to similar compounds:
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Trifluoromethyl group at 5 position | Enhanced lipophilicity and reactivity | Antimicrobial, potential drug candidate |
| Benzene-1,3-dicarboxylic acid | Lacks trifluoromethyl group | More hydrophilic; less lipophilic | Lower biological activity |
| 4-Trifluoromethylbenzoic acid | Trifluoromethyl group at para position | Different reactivity due to position of functional groups | Varies; context-dependent |
| 5-Fluorobenzene-1,3-dicarboxylic acid | Contains a fluorine atom instead of trifluoromethyl | Less electronegative; different biological activity | Generally lower activity than TFDMC |
Applications in Medicinal Chemistry
TFDMC's unique properties make it a valuable candidate in medicinal chemistry. The compound's ability to enhance binding affinities and alter pharmacokinetic profiles positions it as a promising scaffold for developing new therapeutic agents targeting various diseases.
Potential Therapeutic Uses
- Cancer Treatment : Due to its ability to inhibit key enzymes involved in cancer progression, TFDMC could be explored as a potential anticancer agent.
- Antiviral Agents : The structural features might confer activity against viral pathogens by disrupting their replication mechanisms.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid with high purity?
- Methodological Answer : The synthesis typically involves introducing the trifluoromethyl (-CF₃) group into the benzene ring via electrophilic substitution or coupling reactions. A common approach is the use of polyphosphoric acid (PPA) or other condensation agents to facilitate carboxylic acid group formation. For example, benzene-1,3-dicarboxylic acid derivatives are synthesized by reacting substituted precursors with reagents like trifluoromethyl iodide under controlled conditions. Purification is achieved via recrystallization or column chromatography.
- Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of the -CF₃ group.
- Monitor reaction progress via thin-layer chromatography (TLC).
- Reference : Similar synthetic protocols for substituted dicarboxylic acids are detailed in .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹⁹F NMR : To confirm the presence of the -CF₃ group and aromatic protons.
- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL resolves bond lengths and angles (e.g., C-F: ~1.33 Å).
- Data Table :
| Technique | Key Peaks/Parameters |
|---|---|
| ¹⁹F NMR | δ ≈ -60 to -65 ppm (CF₃) |
| IR (COOH) | ~2500–3000 cm⁻¹ (broad), ~1700 cm⁻¹ |
| SCXRD (Unit Cell) | Example: a = 10.998 Å, b = 9.276 Å |
- Reference : Crystallographic data from .
Advanced Research Questions
Q. How does the trifluoromethyl substituent influence the coordination behavior of benzene-1,3-dicarboxylic acid in metal-organic frameworks (MOFs)?
- Methodological Answer : The electron-withdrawing -CF₃ group enhances ligand acidity, altering metal-ligand bond strength and framework topology. Comparative studies involve:
- Potentiometric Titration : To measure pKa values (e.g., -CF₃ lowers pKa by ~1–2 units vs. -H or -tBu).
- X-ray Diffraction : To analyze coordination modes (e.g., monodentate vs. bidentate binding).
- Data Table :
| Substituent | pKa (Carboxylic Acid) | MOF Stability |
|---|---|---|
| -H | ~3.0 | Moderate |
| -CF₃ | ~2.2 | High |
| -tBu | ~3.5 | Low |
- Reference : Substituent effects in MOFs are discussed in .
Q. What methodological approaches are used to analyze the effect of the trifluoromethyl group on the acidity of benzene-1,3-dicarboxylic acid?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculates electron density distribution and deprotonation energies.
- Experimental Validation : Compare with derivatives (e.g., 5-hydroxy or 5-tert-butyl analogs) via titration.
- Key Insight : The -CF₃ group withdraws electron density, stabilizing the conjugate base and increasing acidity.
- Reference : Acidity trends in dicarboxylic acids are highlighted in .
Q. How can researchers resolve discrepancies in reported crystallographic data for derivatives of benzene-1,3-dicarboxylic acid?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
